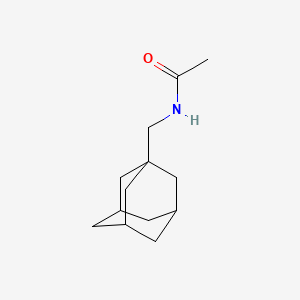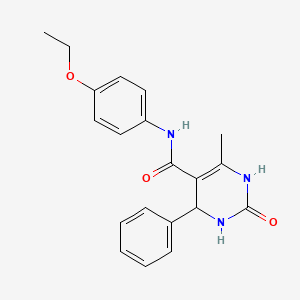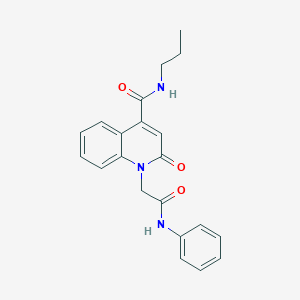
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ belongs to the class of quinolinecarboxamides and has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties.
作用机制
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent expression of its target genes.
Biochemical and Physiological Effects:
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and reduces the infiltration of immune cells into inflamed tissues. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide also inhibits the proliferation and migration of cancer cells, and induces apoptosis in cancer cells. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been shown to modulate the activity of immune cells such as T cells and dendritic cells, and enhance the immune response against cancer cells.
实验室实验的优点和局限性
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide is a potent inhibitor of NF-κB and has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide can be used as a tool compound to study the role of NF-κB in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. However, 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has certain limitations for lab experiments. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound and may have off-target effects. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide may also have limited bioavailability and may require high concentrations to exert its effects.
未来方向
For 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide research include the development of more potent and selective inhibitors of NF-κB, the evaluation of 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide in clinical trials, and the identification of biomarkers for patient selection and response monitoring. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide can also be used in combination with other therapeutic agents to enhance their efficacy and reduce their toxicity.
合成方法
The synthesis of 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-anilino-2-oxoacetic acid with propylamine, followed by the cyclization of the resulting intermediate with 2-chloro-1,4-benzoquinone. The final product is obtained after purification by recrystallization.
科学研究应用
1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and immune response. 1-(2-anilino-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-(2-anilino-2-oxoethyl)-2-oxo-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-12-22-21(27)17-13-20(26)24(18-11-7-6-10-16(17)18)14-19(25)23-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXMZDVLNWDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-N-propyl-1,2-dihydroquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

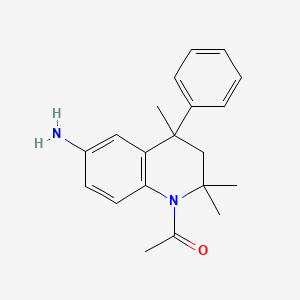

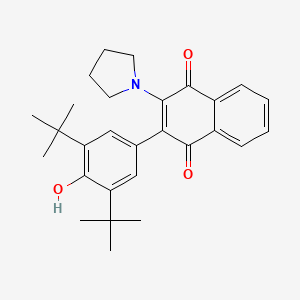
![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)
![1-(4-chlorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986077.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4986093.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)
